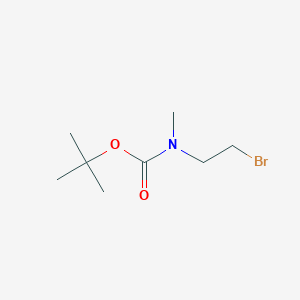![molecular formula C10H12N6O2 B1442576 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid CAS No. 1333960-82-9](/img/structure/B1442576.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
Overview
Description
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 1-position with an azetidine ring, which is a four-membered ring containing nitrogen . The azetidine ring is further substituted at the 3-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the azetidine ring, and the carboxylic acid group. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The triazolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the azetidine ring might be susceptible to ring-opening reactions. The carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound being acidic. The compound might also exhibit polarity due to the presence of multiple heteroatoms .Scientific Research Applications
Antiproliferative Agents in Cancer Research
Compounds derived from the triazolopyrimidine scaffold, such as 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines . These compounds, particularly those bearing a hydrazone moiety, have shown moderate to good activity, indicating their potential as cancer therapeutics.
Apoptosis Induction
Further studies on these derivatives have revealed that they can induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves the decrease of mitochondrial membrane potential, activation of caspase-9/3, and regulation of pro-apoptotic and anti-apoptotic proteins.
DNA Binding and Molecular Docking
The triazolopyrimidine derivatives have also been investigated for their ability to bind to DNA and their molecular docking properties . This research is crucial for understanding the interaction between these compounds and biological targets, which is essential for drug design.
Antiallergy Activity
Some derivatives of triazolopyrimidine have been synthesized to evaluate their antiallergy activity . This suggests that the compound could be a candidate for further research in the development of antiallergy medications.
EGFR Inhibition
The fused triazolopyrimidine compounds have been studied for their potential as EGFR inhibitors . EGFR is a critical target in cancer therapy, and the inhibition of this receptor can lead to the suppression of cancer cell growth.
Structural Analysis and Modification
The structural modification of nucleosides and related compounds, including triazolopyrimidine derivatives, is an ongoing area of research . Advances in this field can lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore the effects of introducing different substituents on the triazolopyrimidine core or the azetidine ring .
properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQGJPRCJVYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)








